

A Comprehensive Technical Guide to the Physical Properties of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Trimethylsilyl)ethanethiol*

Cat. No.: B094172

[Get Quote](#)

This guide provides an in-depth analysis of the key physical properties of **2-(Trimethylsilyl)ethanethiol**, a versatile organosilicon sulfur compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the methodologies for their determination.

Introduction to 2-(Trimethylsilyl)ethanethiol

2-(Trimethylsilyl)ethanethiol, also known by its synonym (2-Mercaptoethyl)trimethylsilane, is a unique bifunctional molecule incorporating both a reactive thiol (-SH) group and a stable trimethylsilyl (TMS) group.^[1] This structure makes it a valuable reagent in various synthetic applications. The thiol group offers a reactive site for nucleophilic substitution, addition reactions, and the formation of self-assembled monolayers on metal surfaces. The TMS group, on the other hand, provides steric bulk and influences the compound's volatility and solubility. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic protocols.

Core Physical Properties

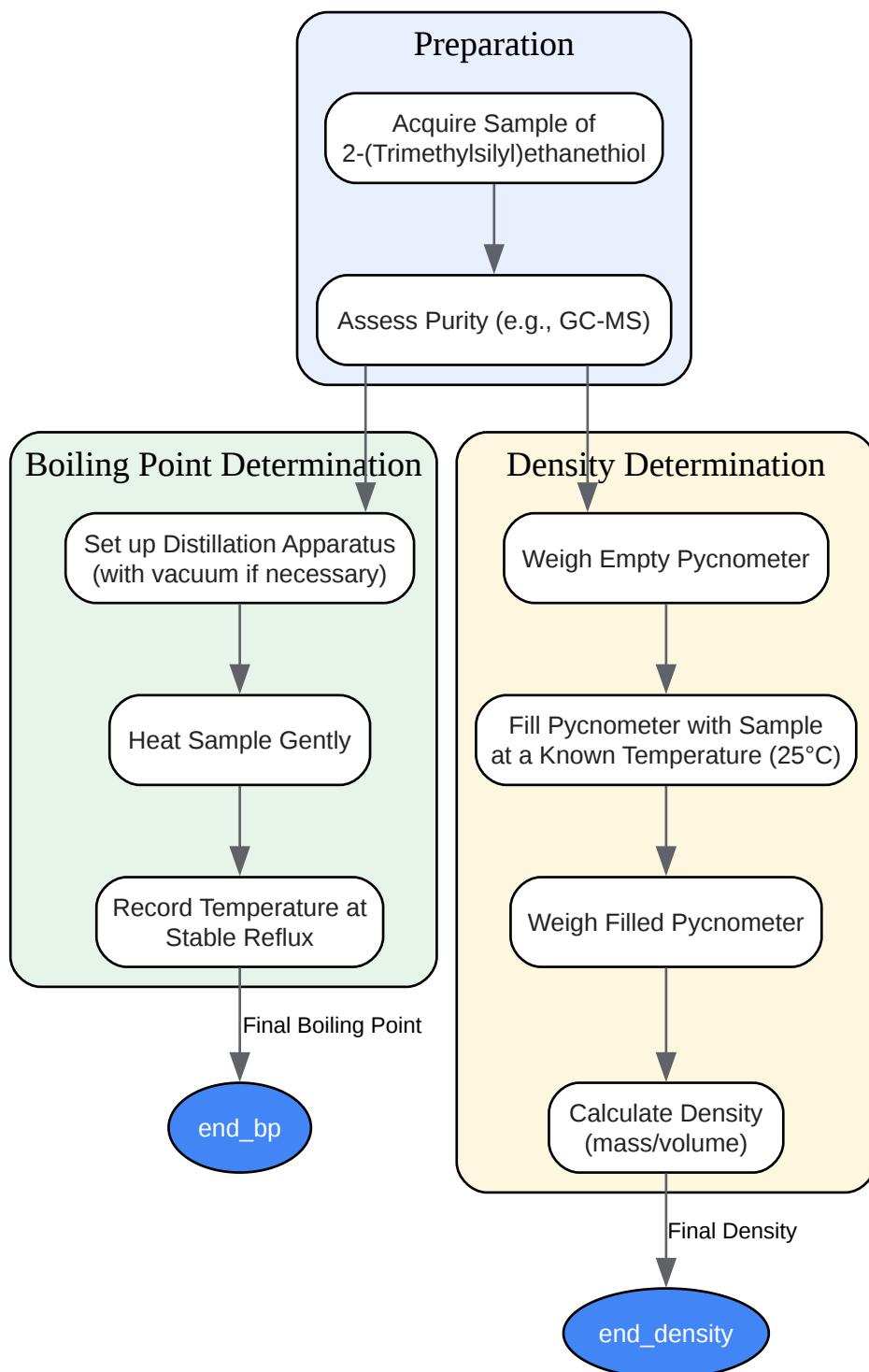
The fundamental physical characteristics of **2-(Trimethylsilyl)ethanethiol** are critical for its practical application in a laboratory setting. These properties dictate storage conditions, purification methods like distillation, and calculations for reaction stoichiometry.

Data Summary

The empirical data for the boiling point and density of **2-(Trimethylsilyl)ethanethiol** are summarized in the table below. These values are widely cited in chemical literature and supplier technical data sheets.[1][2]

Physical Property	Value	Conditions	Source
Boiling Point	144-146 °C	Atmospheric Pressure	[1][2]
62-63 °C	43 mmHg	[1][3]	
Density	0.839 g/mL	25 °C	[1][4]
Refractive Index	n ₂₀ /D 1.454	20 °C	[1][2]

Analysis and Implications


- Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For **2-(Trimethylsilyl)ethanethiol**, the boiling point is provided at both atmospheric pressure and under reduced pressure (vacuum).[1][2] The significant reduction in boiling point under vacuum (62-63 °C at 43 mmHg versus 144-146 °C) is a crucial consideration for purification.[1][3] Distillation at atmospheric pressure may lead to thermal decomposition of the thiol functionality. Therefore, vacuum distillation is the preferred method for purifying this compound, as it allows for volatilization at a lower, less destructive temperature.
- Density: With a density of 0.839 g/mL at 25 °C, **2-(Trimethylsilyl)ethanethiol** is less dense than water.[1][4] This property is essential for calculating molar quantities from a measured volume and for predicting its behavior in biphasic systems. For instance, in an aqueous workup, it will form the upper organic layer.

Experimental Determination of Physical Properties

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Below are standard, self-validating protocols for measuring the boiling point and density of liquid reagents like **2-(Trimethylsilyl)ethanethiol**.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of a liquid sample's boiling point and density.

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point and density.

Protocol for Boiling Point Measurement (Vacuum Distillation)

This protocol describes the determination of the boiling point under reduced pressure, which is the recommended method for this compound.

- Apparatus Setup: Assemble a standard vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- Sample Charging: Charge the round-bottom flask with **2-(Trimethylsilyl)ethanethiol** and a magnetic stir bar or boiling chips to ensure smooth boiling.
- Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 43 mmHg), monitoring with a manometer.
- Heating: Begin heating the flask gently using a heating mantle.
- Equilibrium and Measurement: Observe the vapor rising and condensing. The boiling point is the temperature at which the thermometer bulb is fully immersed in vapor and a steady temperature is recorded as the liquid actively boils and condenses into the receiving flask. This temperature should remain constant.
- Data Recording: Record the stable temperature and the corresponding pressure.

Causality Insight: Using a vacuum lowers the external pressure, allowing the compound to boil at a temperature where its vapor pressure is lower. This prevents the high temperatures that could cause the thiol group to oxidize or undergo other side reactions.

Protocol for Density Measurement

- Instrument Preparation: Use a calibrated pycnometer (a flask with a specific, known volume). Clean and dry the pycnometer thoroughly.
- Initial Weighing: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass (m1).
- Sample Filling: Fill the pycnometer with **2-(Trimethylsilyl)ethanethiol**. Place the pycnometer in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate. Ensure the liquid level is precisely at the calibration mark.
- Final Weighing: Remove the pycnometer from the bath, dry the exterior, and weigh it again. Record this mass (m2).
- Calculation: The mass of the liquid is (m2 - m1). The density (ρ) is calculated using the formula: $\rho = (m2 - m1) / V$ where V is the calibrated volume of the pycnometer.

Trustworthiness by Design: This protocol is self-validating because it relies on gravimetric analysis and a precisely calibrated volume. The use of a temperature-controlled bath ensures the measurement is performed under the specified conditions, as density is temperature-dependent.

Conclusion

The physical properties of **2-(Trimethylsilyl)ethanethiol**, specifically its boiling point of 144-146 °C (or 62-63 °C at 43 mmHg) and density of 0.839 g/mL at 25 °C, are foundational data for its safe and effective use in research and development.^{[1][2][3][4]} The pronounced difference between its atmospheric and vacuum boiling points underscores the necessity of vacuum distillation for purification to maintain its chemical integrity. The protocols outlined herein represent standard, reliable methods for verifying these properties, ensuring data accuracy and reproducibility in a scientific setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trimethylsilyl)ethanethiol 95 18143-30-1 [sigmaaldrich.com]
- 2. Sigma Aldrich 2-(Trimethylsilyl)ethanethiol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 2-(三甲基硅烷)乙硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(三甲基硅烷)乙硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-(Trimethylsilyl)ethanethiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094172#physical-properties-of-2-trimethylsilyl-ethanethiol-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com